![molecular formula C21H30N4OS B5625422 5-isobutyl-1'-[3-(3-thienyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5625422.png)
5-isobutyl-1'-[3-(3-thienyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
Synthesis Analysis
The synthesis of complex spirocyclic and imidazo-pyridine derivatives often involves multistep synthetic routes. For example, the synthesis of tropane-3-spiro-4'(5')-imidazolines and their analogs demonstrates the complexity and precision required in constructing such molecules, involving steps like NMR spectroscopy and X-ray diffraction for structural elucidation (Whelan et al., 1995). Another study highlighted a one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing the potential for efficient synthetic routes in creating complex molecules (Shestopalov et al., 2002).
Molecular Structure Analysis
Structural and conformational analyses are crucial for understanding the chemical behavior and potential bioactivity of complex molecules. The study of tropane-3-spiro-4'(5')-imidazolines, for instance, involved detailed NMR spectroscopy and X-ray diffraction to determine the crystal structure and preferred conformations of these compounds (Whelan et al., 1995).
Chemical Reactions and Properties
Spirocyclic and imidazo-pyridine compounds can undergo a variety of chemical reactions, reflecting their complex chemical properties. For example, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds to synthesize spiro-pyrano[2,3-c]pyrazole derivatives illustrates the reactivity of these molecules under certain conditions (Shestopalov et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. While specific data on "5-isobutyl-1'-[3-(3-thienyl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" are not available, studies on related compounds provide a basis for understanding the physical characteristics that can be expected from spirocyclic and imidazo-pyridine derivatives.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the functional groups and overall structure of the molecule. Research on tropane-3-spiro-4'(5')-imidazolines and related compounds offers insights into the chemical behavior of these molecules, including their potential as serotonin receptor antagonists and their bioisosteric relationships with other pharmacologically active compounds (Whelan et al., 1995).
properties
IUPAC Name |
1-[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]-3-thiophen-3-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4OS/c1-16(2)13-25-9-5-18-20(23-15-22-18)21(25)7-10-24(11-8-21)19(26)4-3-17-6-12-27-14-17/h6,12,14-16H,3-5,7-11,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENXEVUOKILOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2=C(C13CCN(CC3)C(=O)CCC4=CSC=C4)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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